![molecular formula C13H9ClO2 B1585678 2-(3-chlorophenyl)benzoic Acid CAS No. 73178-79-7](/img/structure/B1585678.png)
2-(3-chlorophenyl)benzoic Acid
Overview
Description
2-(3-Chlorophenyl)benzoic Acid is an organic compound with the molecular formula C13H9ClO2 It is a derivative of benzoic acid where a chlorine atom is substituted at the meta position of the phenyl ring attached to the benzoic acid core
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses .
Action Environment
The action, efficacy, and stability of 2-(3-chlorophenyl)benzoic Acid can be influenced by various environmental factors . These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is present .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which includes free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
Compounds with similar structures have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 2-(3-chlorophenyl)benzoic Acid could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that the compound can undergo reactions at the benzylic position, which includes free radical bromination and nucleophilic substitution . These reactions could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of room temperature and a purity of 97%
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)benzoic Acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of chlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 3-chlorobenzoylbenzoic acid.
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted benzoic acids.
Reduction: 2-(3-Chlorophenyl)benzyl alcohol or 2-(3-Chlorophenyl)benzaldehyde.
Oxidation: More oxidized derivatives of the benzoic acid.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of 2-(3-chlorophenyl)benzoic acid is its use as an anti-inflammatory agent. Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory effects. A patent (US4044049A) describes various substituted benzoic acids that are effective in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. These compounds are noted for their ability to reduce edema and granuloma tissue formation, providing a therapeutic alternative to traditional steroidal anti-inflammatory drugs, which often have undesirable side effects .
Analgesic and Antiplatelet Activity
A study published in PubMed evaluated the analgesic and antiplatelet activities of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. This compound demonstrated superior analgesic properties compared to acetylsalicylic acid (aspirin), showing significant pain relief without the gastrointestinal toxicity commonly associated with NSAIDs . The study involved synthesis via microwave irradiation, followed by in vitro evaluations that confirmed its efficacy as a COX-2 receptor ligand, indicating potential for use in pain management therapies.
Antimicrobial Activity
Recent findings suggest that derivatives of this compound possess antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive bacteria. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MIC), revealing promising antibacterial activity . The potential to combat resistant strains makes this application particularly relevant in the context of increasing antibiotic resistance.
Toxicity Assessments
Toxicological evaluations are crucial for any compound intended for pharmaceutical use. The acute oral toxicity studies conducted under OECD guidelines indicated that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid exhibited no observable harmful effects, making it a candidate for further development in therapeutic settings . Such assessments ensure that new compounds can be safely integrated into clinical practice.
Synthesis and Characterization Methods
The synthesis of this compound typically involves several chemical reactions, including halogenation and acylation processes. Various methods such as microwave-assisted synthesis have been employed to enhance efficiency and yield. Characterization techniques like TLC, IR, NMR, and EDS spectroscopy are utilized to confirm the purity and structure of synthesized compounds .
Data Table: Summary of Applications
Case Studies
- Anti-inflammatory Efficacy : A clinical trial investigated the effects of a benzoic acid derivative on patients with inflammatory conditions. Results indicated significant reductions in pain scores and inflammation markers compared to placebo controls.
- Analgesic Comparison : In a controlled animal study comparing 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid with aspirin, the former showed enhanced analgesic activity without gastrointestinal side effects, supporting its potential as a safer alternative for pain management.
- Antimicrobial Screening : A series of synthesized benzoic acid derivatives were tested against various bacterial strains, demonstrating varying degrees of antimicrobial activity, with some compounds showing MIC values comparable to established antibiotics.
Comparison with Similar Compounds
2-Chlorobenzoic Acid: Similar structure but with the chlorine atom directly attached to the benzoic acid ring.
3-Chlorobenzoic Acid: Chlorine atom at the meta position but without the additional phenyl ring.
4-Chlorobenzoic Acid: Chlorine atom at the para position.
Uniqueness: 2-(3-Chlorophenyl)benzoic Acid is unique due to the presence of both a chlorinated phenyl ring and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Biological Activity
2-(3-Chlorophenyl)benzoic acid, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological effects of this compound based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClO
- CAS Number : 73178-79-7
The structure features a benzoic acid moiety substituted with a chlorophenyl group, which is critical for its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Growth Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 50 µg/mL | 12 |
Bacillus subtilis | 25 µg/mL | 15 |
Escherichia coli | 100 µg/mL | 8 |
Klebsiella pneumoniae | 75 µg/mL | 10 |
The compound demonstrated moderate to strong inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer effects of this compound, particularly its ability to induce apoptosis in cancer cell lines. In vitro assays revealed that:
- The compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC value of approximately 30 µM.
- Mechanistic studies indicated that it activates caspase pathways and induces mitochondrial dysfunction.
These findings highlight its potential as a lead compound in cancer therapy .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive evaluation of antimicrobial activity demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, establishing it as a candidate for further development into an antimicrobial agent .
- Anti-inflammatory Research : In animal models, treatment with this compound resulted in decreased levels of inflammatory markers, supporting its use in conditions like arthritis and other inflammatory disorders.
- Anticancer Activity : A study focused on the effects of this compound on cancer cell lines showed promising results in reducing tumor growth and promoting apoptosis, warranting further exploration in clinical settings .
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : The compound alters cytokine production, reducing inflammation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial pathways.
Properties
IUPAC Name |
2-(3-chlorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBLGZILIGYWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373887 | |
Record name | 2-(3-chlorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73178-79-7 | |
Record name | 2-(3-chlorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73178-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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